Product packaging for Bisphenol A diacetate(Cat. No.:CAS No. 10192-62-8)

Bisphenol A diacetate

Cat. No.: B159217
CAS No.: 10192-62-8
M. Wt: 312.4 g/mol
InChI Key: NSNHONPMCQYMNT-UHFFFAOYSA-N
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Description

Contextualizing Bisphenol A Diacetate within Bisphenol Chemistry Research

This compound, with the chemical formula C₁₉H₂₀O₄, is structurally categorized as an ester derivative of Bisphenol A. smolecule.comnih.gov The acetylation of the two hydroxyl groups on the BPA backbone is a key feature that distinguishes it from its parent compound and other bisphenol derivatives. smolecule.com This chemical alteration is significant as it influences the compound's physical and chemical behavior, making it a valuable monomer in certain polymerization reactions. For instance, the replacement of hydroxyl groups with acetyl groups can improve a monomer's solubility and reactivity in high-temperature polycondensation reactions.

The synthesis of this compound is typically achieved through the acylation of Bisphenol A with acetic anhydride (B1165640). prepchem.com This reaction involves heating the two reactants, leading to a high conversion rate to the diacetate form. prepchem.com The resulting compound is a solid at room temperature with a melting point in the range of 86-94°C. chemdad.comchemicalbook.comfishersci.com

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₉H₂₀O₄
Molecular Weight 312.36 g/mol
Melting Point 86-94 °C
Boiling Point 215 °C / 3mmHg
Density 1.123 g/cm³
Appearance Off-white powder/solid

Data sourced from multiple references. nih.govchemdad.comchemicalbook.comfishersci.com

Research Significance and Rationale for Studying this compound

The primary driver for academic and industrial research into this compound lies in its role as a monomer for the synthesis of high-performance polymers, such as polycarbonates and polyarylates. Its use in melt polycondensation reactions is particularly noteworthy. For example, it can be reacted with dimethyl carbonate to produce polycarbonates through a melt phase carbonate-ester interchange reaction. smolecule.comsigmaaldrich.com This process is of interest because it offers an alternative route to polycarbonate synthesis.

Furthermore, research has explored the use of this compound in combination with other monomers, like diphenyl carbonate, to create new polycarbonate materials. researchgate.netresearchgate.net The study of these polymerization reactions, including the reaction conditions and catalysts, is crucial for developing new polymers with specific, desirable properties. researchgate.net The ability to use this compound in the synthesis of polymers highlights its importance as a building block in materials science.

Another area of research interest is the depolymerization of existing plastics, such as end-of-life poly(bisphenol A carbonate), to recover valuable chemical feedstocks. In this context, this compound has been identified as a well-defined product that can be obtained from the chemical recycling of polycarbonate waste. researchgate.net This recovered this compound can then be used in the synthesis of new poly(bisphenol A carbonate), demonstrating a potential pathway towards a circular economy for plastics. researchgate.net

Analytical methods for the detection and quantification of bisphenols, including this compound, are also an active area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed, often requiring a derivatization step to enhance the analyte's properties for analysis. dphen1.com The development of reliable analytical methods is essential for monitoring the presence of these compounds in various matrices.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Bisphenol A
Acetic anhydride
Diphenyl carbonate
Dimethyl carbonate
Polycarbonate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B159217 Bisphenol A diacetate CAS No. 10192-62-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHONPMCQYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884455
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
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Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

10192-62-8
Record name Bisphenol A diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
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Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
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Record name 4,4'-isopropylidenediphenyl diacetate
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Synthesis and Chemical Modification Studies of Bisphenol a Diacetate

Established Synthetic Pathways for Bisphenol A Diacetate

The synthesis of this compound is primarily achieved through the esterification of Bisphenol A. Several methods have been established for this conversion.

Acetylation of Bisphenol A with Acetic Anhydride (B1165640)

The most common and direct method for synthesizing this compound is the acetylation of Bisphenol A (BPA) using acetic anhydride. prepchem.comgoogle.com This reaction involves treating BPA with acetic anhydride, which replaces the hydrogen of the hydroxyl groups on the phenol (B47542) rings with acetyl groups. The process is a well-established acetylation reaction. google.com

In a typical laboratory preparation, Bisphenol A is mixed with acetic anhydride. prepchem.com The reaction is then heated to facilitate the conversion. For instance, a mixture of 880g of Bisphenol A and 1000g of acetic anhydride was heated to approximately 135°C and maintained at that temperature for four hours, resulting in a 99.9% conversion to this compound. prepchem.com The molar ratio of BPA to acetic anhydride is often kept at around 1:2.1 to ensure complete acetylation. The reaction can be conducted at temperatures ranging from 80–100°C. One of the advantages of this method is that it can be performed as a solvent-free system, which simplifies downstream processing by minimizing byproducts. After the reaction, excess acetic anhydride can be partially removed through vacuum distillation. prepchem.com

Table 1: Reaction Conditions for Acetylation of Bisphenol A with Acetic Anhydride

Parameter Value Source
Reactants Bisphenol A, Acetic Anhydride prepchem.com
Molar Ratio (BPA:Acetic Anhydride) ~1:2.1
Temperature 80-135°C prepchem.com
Reaction Time ~4 hours prepchem.com
System Solvent-Free
Product Conversion 99.9% prepchem.com

Other Synthetic Approaches for this compound

Besides acetic anhydride, other acetylating agents can be used. One alternative involves reacting Bisphenol A with acetyl chloride, often in the presence of a base like pyridine (B92270) which acts as a catalyst. smolecule.com

Emerging techniques for the synthesis of this compound include enzymatic acetylation and microwave-assisted synthesis.

Enzymatic Acetylation: Utilizes lipases, such as those from Candida antarctica, to catalyze the reaction under mild conditions (e.g., 40°C, pH 7). This approach is considered more environmentally friendly.

Microwave-Assisted Synthesis: This method can significantly reduce the reaction time to as little as 15–30 minutes while achieving comparable yields to traditional heating methods.

Polymerization Reactions Involving this compound

This compound serves as a key monomer in polymerization reactions, particularly in the production of polycarbonates through melt polycondensation. This route avoids the use of hazardous reagents like phosgene. acs.orgcore.ac.uk

Melt Polycondensation with Alkylene and Arylene Diphenyl Dicarbonates

A novel synthetic pathway for producing both aromatic and aliphatic polycarbonates involves the melt polycondensation of this compound with various alkylene and arylene diphenyl dicarbonates. mdpi.comresearchgate.net This method allows for the synthesis of a range of aromatic-aromatic and aromatic-aliphatic polycarbonates. mdpi.comresearchgate.net

The general procedure consists of two main stages:

Precondensation: A solid, homogeneous mixture of this compound, a selected diphenyl dicarbonate (B1257347), and a catalyst is heated (e.g., to 160°C) under a slow stream of an inert gas like argon. During this step, phenyl acetate (B1210297) is eliminated. mdpi.comresearchgate.net

Melt Polycondensation: The temperature is further increased (e.g., to 220°C) while a vacuum is applied. This high-temperature, low-pressure condition facilitates the polymerization reaction to form the final polycarbonate. mdpi.comresearchgate.net It has been observed that conducting the reaction at temperatures at or above 240°C did not yield any polymer. nih.gov

This process has been successfully used to create a series of polycarbonates with low to intermediate molecular masses, as indicated by inherent viscosities ranging from 0.19 to 0.43 dL/g. mdpi.comresearchgate.net

Table 2: Physical Properties of Selected Monomers

Monomer Type Melting Point (°C) IR (C=O stretch, cm⁻¹) Source
This compound Diacetate 89-91 1755 researchgate.net
1,4-Cyclohexanedimethylene diacetate Diacetate - - researchgate.net
Catechol diphenyl dicarbonate Arylene Diphenyl Dicarbonate 100-103 1787 researchgate.net
Hydroquinone diphenyl dicarbonate Arylene Diphenyl Dicarbonate 124 1769 researchgate.net
4,4'-Bis(hydroxyphenyl)methane diphenyl dicarbonate Arylene Diphenyl Dicarbonate 97-100 1768 researchgate.net
Catalysis in Polymerization of this compound

The melt polycondensation reaction between this compound and diphenyl dicarbonates is a catalyzed process. The most commonly cited catalyst for this transesterification reaction is tetrabutylorthotitanate (Ti(OBu)₄). mdpi.comnih.gov It is typically used in catalytic amounts, for example, 2% mol relative to the dicarbonate monomer. mdpi.com The catalyst facilitates the interchange reaction between the acetate and carbonate groups.

In other, related polycarbonate synthesis processes starting from this compound, different catalysts have been employed. For instance, in the reaction with diphenyl carbonate, potassium tert-butoxide has been used as a catalyst. researchgate.netresearchgate.net

Reaction Mechanisms in Polycarbonate Synthesis from this compound

The underlying reaction mechanism for the formation of polycarbonates from this compound and diphenyl dicarbonates is a catalyzed nucleophilic interchange. nih.gov The process is a form of transesterification. mdpi.com

The key steps in the mechanism are:

Nucleophilic Attack: The polymerization is initiated by the nucleophilic attack of the acetate group from the this compound on the phenyl carbonate group of the diphenyl dicarbonate molecule. nih.gov

Ester Interchange: This attack is facilitated by the transesterification catalyst, such as Ti(OBu)₄. nih.gov It leads to an "ester interchange," where a new carbonate linkage is formed for the polymer backbone, and a molecule of phenyl acetate is eliminated as a byproduct. mdpi.comutwente.nl

Chain Growth: This process repeats, extending the polymer chain and resulting in the formation of aromatic-aromatic or aromatic-aliphatic polycarbonates, depending on the specific dicarbonate monomer used. mdpi.comnih.gov

The structure of the resulting polymers, including the sequence distribution of monomer residues, can be confirmed through spectroscopic analysis such as ¹H-NMR and ¹³C-NMR. researchgate.netnih.gov

Table 3: Properties of Polycarbonates Synthesized from this compound (Series A)

Diphenyl Dicarbonate Monomer Resulting Polycarbonate Code Inherent Viscosity (ηinh, dL/g) Glass Transition Temp. (Tg, °C) Source
1,3-Propanediol (PrD) 1B 0.22 68 mdpi.com
1,4-Butanediol (BuD) 1C 0.43 75 mdpi.com
1,5-Pentanediol (PeD) 1D 0.35 55 mdpi.com
1,6-Hexanediol (HeD) 1E 0.24 45 mdpi.com
Catechol (CAT) 1H 0.19 108 mdpi.com
Bisphenol A (BPA) 1J 0.24 91 mdpi.com

Copolymerization Studies with this compound

This compound (BPADAc) is a key monomer in the synthesis of various polymers, particularly polycarbonates, through melt polycondensation. mdpi.comsmolecule.com This process typically involves the reaction of BPADAc with a dicarbonate comonomer at high temperatures, leading to the formation of a polymer and the elimination of a small molecule, such as phenyl acetate. mdpi.com The acetylation of the phenolic hydroxyl groups in BPA to form BPADAc enhances the monomer's solubility and reactivity for high-temperature polycondensation reactions.

One significant area of research has been the melt polycondensation of this compound with various alkylene and arylene diphenyl dicarbonates. mdpi.com This synthetic approach offers an alternative to traditional polycarbonate production methods that use phosgene, a highly toxic gas. mdpi.com The general reaction involves a precondensation step under an inert atmosphere, followed by polycondensation under high temperature and vacuum to drive the reaction toward the formation of high molecular weight polymers. mdpi.com

A study detailed the synthesis of a series of aromatic-aromatic and aromatic-aliphatic polycarbonates by reacting this compound with different diphenyl dicarbonates. mdpi.com The reaction is typically catalyzed by compounds such as titanium(IV) butoxide. mdpi.com The properties of the resulting polycarbonates, such as their glass transition temperature (Tg) and thermal stability, are influenced by the structure of the dicarbonate comonomer.

However, the success of the copolymerization is highly dependent on the comonomer structure. For instance, reactions of this compound with ethylene (B1197577) glycol diphenyl dicarbonate (EG DPDC) or catechol diphenyl dicarbonate (CAT DPDC) did not yield the expected polycarbonate. Instead, side reactions leading to the formation of cyclic carbonates were observed to be the dominant pathways. mdpi.com This highlights a limitation in the choice of comonomers for successful polymerization with BPADAc.

Table 1: Melt Polycondensation of this compound with Various Diphenyl Dicarbonates

Diphenyl Dicarbonate ComonomerCatalystReaction ConditionsResulting PolymerInherent Viscosity (dL/g)Glass Transition Temp. (Tg) (°C)
Bisphenol A diphenyl dicarbonateTi(OBu)4160°C (precondensation), 220-270°C (polycondensation)BPA-BPA Polycarbonate0.31108
Hydroquinone diphenyl dicarbonateTi(OBu)4160°C (precondensation), 220-270°C (polycondensation)BPA-Hydroquinone Polycarbonate0.1995
4,4'-Bis(hydroxyphenyl)methane diphenyl dicarbonateTi(OBu)4160°C (precondensation), 220-270°C (polycondensation)BPA-BHPM Polycarbonate0.4385
1,5-Pentanediol diphenyl dicarbonateTi(OBu)4160°C (precondensation), 220-270°C (polycondensation)BPA-Pentylene Polycarbonate0.2536

Graft Copolymerization Studies with this compound

Graft copolymers are branched macromolecules in which one or more side chains are chemically attached to a main polymer backbone. emu.edu.trwikipedia.org This architectural modification can significantly alter the properties of the original polymer. The synthesis of graft copolymers is generally achieved through three main strategies: "grafting from," "grafting onto," and "grafting through." mdpi.com

"Grafting from" : This technique involves initiating the growth of polymer chains directly from active sites that have been introduced along the polymer backbone. wikipedia.orgalfa-chemistry.com

"Grafting onto" : In this method, pre-synthesized polymer chains with reactive end groups are attached to a functionalized polymer backbone. wikipedia.orgnih.gov

"Grafting through" : This approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). wikipedia.org

While these techniques are well-established for modifying various polymers, specific studies detailing the use of this compound as either the backbone for grafting or as a monomer to be grafted onto another polymer are not extensively reported in the reviewed literature. Conceptually, a polymer synthesized from this compound could serve as a backbone for further modification, or this compound itself could potentially be modified to act as a monomer in a grafting reaction. However, detailed research findings on such specific graft copolymerization involving this compound are limited.

Derivatization and Functionalization of this compound

The chemical structure of this compound offers sites for further chemical modification, primarily through reactions involving its ester (acetyl) groups. Derivatization and functionalization can be employed to alter the compound's properties or to prepare it for further polymerization or analytical detection.

The most common reactions involving the acetyl groups of this compound are hydrolysis and transesterification. smolecule.com

Hydrolysis : The ester bonds in this compound can be cleaved by hydrolysis, which can be catalyzed by either an acid or a base. nih.gov This reaction regenerates Bisphenol A and produces acetic acid. This process is essentially the reverse of the synthesis of this compound from Bisphenol A and an acetylating agent.

Transesterification : This reaction involves the exchange of the acetyl groups with another alcohol or ester, typically in the presence of an acid or base catalyst at moderate temperatures. This is a key reaction in the melt polycondensation process where this compound is used as a monomer. smolecule.com For example, in the synthesis of polycarbonates, a transesterification reaction occurs between the acetate groups of BPADAc and the carbonate groups of a comonomer like diphenyl carbonate. researchgate.net

Beyond these fundamental reactions, the acetyl groups present a target for other chemical transformations. Acetyl groups in organic molecules can, in principle, be subjected to various nucleophilic substitution reactions. fiveable.me This opens up the potential for introducing a wide range of functional groups to the bisphenol A core structure, although specific research detailing a broad scope of such derivatization on this compound is not widely documented. The derivatization of the parent compound, Bisphenol A, is more commonly reported, often for the purpose of enhancing its detectability in analytical methods. wikipedia.orgalfa-chemistry.com

Analytical Methodologies for Bisphenol a Diacetate

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural characterization of Bisphenol A diacetate, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H-NMR and ¹³C-NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H-NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons present. The aromatic protons on the phenyl rings typically appear as multiplets in the downfield region, while the methyl protons of the isopropylidene group and the acetate (B1210297) groups resonate in the upfield region.

¹³C-NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. This includes the carbons of the aromatic rings, the quaternary carbon of the isopropylidene bridge, the methyl carbons, and the carbonyl and methyl carbons of the acetate groups.

Interactive Table: ¹H-NMR and ¹³C-NMR Spectral Data for this compound Data presented below is based on typical spectral values and may vary slightly depending on the solvent and experimental conditions.

Assignment ¹H-NMR Chemical Shift (ppm) ¹³C-NMR Chemical Shift (ppm)
Aromatic Protons (AA'BB' system)~7.22~148.8 (C-O), ~127.8 (ortho-C), ~121.2 (meta-C)
Aromatic Protons (AA'BB' system)~6.98-
Acetate Methyl Protons~2.27~21.1 (CH₃ of acetate)
Isopropylidene Methyl Protons~1.66~42.4 (Quaternary C), ~30.9 (CH₃ of isopropylidene)
Carbonyl Carbon (Acetate)-~169.3

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. Key absorptions include a strong band for the C=O (carbonyl) stretch of the ester groups, as well as bands corresponding to C-O stretching and aromatic C-H and C=C vibrations. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carbonyl (Ester)C=O Stretch1730 - 1780
Aromatic RingC=C Stretch~1600, ~1500
EsterC-O Stretch1200 - 1300
Alkyl GroupC-H Stretch/Bend~2960, ~1370

Mass Spectrometry (MS) Applications in Characterization

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. nih.gov When subjected to ionization, the molecule forms a molecular ion whose mass-to-charge ratio (m/z) confirms the molecular weight. chemicalbook.com Further fragmentation of the molecular ion produces a unique pattern of fragment ions, which provides valuable structural information and serves as a fingerprint for identification. nih.gov Common fragments observed in the mass spectrum of this compound include ions resulting from the loss of acetyl groups and cleavage of the isopropylidene bridge. chemicalbook.comnih.gov

Interactive Table: Key Mass Spectrometric Fragments of this compound

m/z Value Proposed Fragment Identity
312Molecular Ion [M]⁺
270[M - CH₂CO]⁺
228[M - 2(CH₂CO)]⁺
213[M - 2(CH₂CO) - CH₃]⁺

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Bisphenol A and Derivatives

Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful analytical method for the determination of Bisphenol A and its derivatives. ital.sp.gov.br While GC-MS offers high sensitivity and selectivity, the analysis of polar compounds like bisphenols often requires a derivatization step to enhance their volatility and thermal stability. dphen1.comdphen1.com Although some studies indicate that compounds like this compound may not require trimethylsilylation, the general approach for bisphenols involves derivatization to improve chromatographic behavior and achieve lower detection limits. dphen1.comnih.gov The mass spectrometer allows for both qualitative identification based on mass spectra and quantitative analysis. researchgate.net

Sample Preparation and Derivatization for GC-MS

Effective sample preparation is critical for the reliable analysis of bisphenols by GC-MS. This typically involves extraction of the analyte from the sample matrix, followed by a derivatization step to convert the polar hydroxyl groups into less polar, more volatile derivatives. dphen1.comdphen1.com

Common derivatization techniques for bisphenols include:

Silylation: This is one of the most widely used methods, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used to replace the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. dphen1.comdphen1.com This process increases the volatility and stability of the analytes for GC analysis. dphen1.com

Acylation: Reagents such as acetic anhydride (B1165640) can be used to form ester derivatives. nih.govacs.org This method is particularly relevant to this compound, which is the diacetylated form of Bisphenol A.

Alkylation: Halogenated reagents like pentafluorobenzoyl chloride (PFBOCl) can also be employed for derivatization, which can enhance sensitivity in certain detection modes like negative chemical ionization (NCI). dphen1.com

The choice of derivatization reagent and reaction conditions (e.g., temperature, time) is optimized to ensure complete and reproducible conversion of the target analytes. researchgate.net Following derivatization, the sample is typically concentrated and reconstituted in a suitable solvent for injection into the GC-MS system. dphen1.com

Detection Limits and Sensitivity in GC-MS Analysis

The sensitivity of GC-MS for the analysis of bisphenols is significantly enhanced by derivatization. This process transforms the polar hydroxyl groups into less polar moieties, leading to improved peak shape and increased signal intensity. For instance, in the analysis of various bisphenol analogues, including this compound, a derivatization step is crucial for achieving low detection limits.

One study focusing on the quantification of twelve bisphenols in wastewater and surface water by an improved solid-phase extraction GC/MS method reported a Method Quantification Limit (MQL) for this compound. nih.gov The validation of this SPE-GC/MS(SIM) method yielded MQLs for ten target bisphenols, with the MQL for this compound being 50 ng/L. nih.gov It is important to note that while other bisphenols in the study had MQLs between 1 and 5 ng/L, the value for this compound was higher. nih.gov This particular study highlighted that compounds like this compound, which lack active hydrogen atoms, cannot be derivatized by silylation agents such as BSTFA. nih.gov Such compounds can also be susceptible to decomposition in the hot injector of the gas chromatograph, which can limit the applicability of GC-based methods. nih.gov

The limits of detection (LOD) and quantification (LOQ) are critical parameters in assessing the sensitivity of an analytical method. For bisphenols in general, GC-MS methods have demonstrated the capability to achieve low detection limits, often in the nanogram per liter (ng/L) or picogram per milliliter (pg/mL) range. For example, a study on the determination of Bisphenol A in seawater using GC-MS after solid-phase extraction (SPE) and derivatization reported a limit of detection (LOD) of 0.004 µg/L and a limit of quantification (LOQ) of 0.013 µg/L. researchgate.net Another method involving dispersive liquid–liquid microextraction (DLLME) followed by GC-MS detection achieved an LOD of 0.46 pg/mL and an LOQ of 1.52 pg/mL for Bisphenol A. researchgate.net While these values are for the parent compound, they provide an indication of the sensitivity that can be achieved with GC-MS for this class of compounds.

Detection and Quantification Limits of Bisphenols using GC-MS
AnalyteMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compoundWastewater/Surface WaterSPE-GC/MS(SIM)-50 ng/L nih.gov
Bisphenol ASeawaterSPE-GC/MS0.004 µg/L0.013 µg/L researchgate.net
Bisphenol A-DLLME-GC-MS0.46 pg/mL1.52 pg/mL researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bisphenol A and Conjugates

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS), are highly selective and sensitive techniques for the determination of a wide range of compounds, including Bisphenol A and its conjugates, in complex matrices. nih.gov Unlike GC-MS, LC-MS does not typically require a derivatization step for polar compounds, making the sample preparation process simpler and reducing the risk of analyte loss or contamination. mdpi.com

LC-MS/MS methods are particularly well-suited for analyzing BPA and its metabolites, such as glucuronide and sulfate (B86663) conjugates, which are important for understanding the metabolic fate of these compounds in biological systems. For instance, a study developed an LC-MS/MS method for the simultaneous quantification of free and conjugated forms of Bisphenol A in human urine. dphen1.com This method demonstrated excellent linearity over a concentration range of 1–100 ng/mL for BPA and 10–1000 ng/mL for its glucuronide conjugate (BPA-gluc). dphen1.com

The sensitivity of LC-MS/MS allows for the detection of trace levels of bisphenols in various environmental and biological samples. The development of a multi-analyte LC-ESI-MS/MS method for the analysis of BPA, bisphenol A diglycidyl ether (BADGE), and their analogues in food and beverages demonstrated excellent sensitivity, with detection limits in the low parts-per-billion (ppb) range in foods and low parts-per-trillion (ppt) range in beverages. eag.com This high sensitivity is crucial for assessing human exposure to these compounds.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-performance liquid chromatography (HPLC) is another versatile technique used for the separation, identification, and quantification of Bisphenol A and its derivatives. pocketdentistry.comnih.gov HPLC systems can be coupled with various detectors, with fluorescence (FLD) and ultraviolet (UV) detectors being commonly used for bisphenol analysis.

HPLC with fluorescence detection (HPLC-FLD) is a particularly sensitive method for compounds that exhibit native fluorescence, such as bisphenols. pocketdentistry.com A validated HPLC-FLD method for the determination of BPA in canned vegetables reported a very low limit of detection (LOD) of 0.005 mg/kg and a limit of quantification (LOQ) of 0.01 mg/kg. dphen1.com The high sensitivity of HPLC-FLD makes it an excellent tool for monitoring BPA levels in food to ensure compliance with regulatory limits. dphen1.com In another study comparing HPLC/FLD and LC/MS/MS for the biological monitoring of BPA in breast milk, the LOQs were found to be similar for both methods, at 1.8 ng/mL for HPLC/FLD and 1.3 ng/mL for LC/MS/MS. eag.com

HPLC coupled with a UV detector is also widely used, although it is generally less sensitive than fluorescence or mass spectrometric detection. restek.com A systematic review of HPLC-UV methods for Bisphenol A analysis highlighted that a significant portion of the literature is dedicated to developing new methods for purification, extraction, or preconcentration of BPA from various samples to enhance detection. researchgate.net

Detection and Quantification Limits of Bisphenol A using HPLC
MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-FLDCanned Vegetables0.005 mg/kg0.01 mg/kg dphen1.com
HPLC-FLDBreast Milk-1.8 ng/mL eag.com

Advanced Analytical Techniques for Trace Level Detection

The need to detect increasingly lower concentrations of environmental contaminants has driven the development of advanced analytical techniques with enhanced sensitivity and selectivity. For the analysis of Bisphenol A and its derivatives, ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for trace-level detection. nih.govuq.edu.au

UPLC systems utilize columns with smaller particle sizes, which results in higher separation efficiency, improved resolution, and faster analysis times compared to conventional HPLC. nih.gov When coupled with a tandem mass spectrometer, UPLC-MS/MS provides exceptional sensitivity and specificity, allowing for the accurate quantification of analytes at very low concentrations, even in complex matrices.

A novel high-sensitivity UPLC-MS/MS method was developed for the evaluation of Bisphenol A leaching from dental materials. nih.gov This method, which included an extraction step and derivatization, allowed for the accurate quantification of very low levels of BPA in artificial saliva, with a limit of quantification of 1.10 pmol BPA/mL (250 pg/mL). nih.gov The use of derivatization in this UPLC-MS/MS method significantly improved the ionization efficiency of BPA, leading to enhanced detection capabilities. nih.gov

Furthermore, the development of online solid-phase extraction (SPE) coupled with LC-MS/MS has automated and streamlined the sample preparation process, leading to faster and more reproducible analyses. These advanced techniques are essential for large-scale biomonitoring studies and for accurately assessing human exposure to trace levels of Bisphenol A and its derivatives.

Environmental Occurrence and Fate Studies of Bisphenol a Diacetate

Environmental Distribution and Pathways (e.g., water, soil, sediment, air)

While specific data on the environmental occurrence of Bisphenol A diacetate is limited, its distribution is expected to be influenced by the environmental fate of its parent compound, Bisphenol A (BPA). BPA, a high-production-volume chemical, is widespread in the environment due to its extensive use in the manufacturing of polycarbonate plastics and epoxy resins nih.govresearchgate.net. Environmental sources of BPA are categorized as pre-consumer, which includes manufacturing discharges, and post-consumer, which encompasses leaching from products in landfills and the degradation of plastics nih.gov.

Water: BPA is a significant pollutant in aquatic environments, including rivers and marine ecosystems researchgate.netnih.gov. It enters waterways through effluents from industrial facilities and wastewater treatment plants researchgate.netnih.gov. Concentrations of BPA in surface water can vary, with higher levels often found in urbanized and industrialized areas nih.govnih.gov. For instance, a review of over 500 studies showed that BPA was largely reported in urban ecosystems across Asia, Europe, and North America nih.gov. In North American and European surface waters, 50th percentile concentrations were reported as 0.005 μg L-1 and 0.029 μg L-1 in freshwater, respectively researchgate.net. Due to its moderate water solubility, water is a primary medium for its distribution researchgate.net. It is estimated that 52% of BPA in the environment is present in water and suspended solids mdpi.com.

Soil: Soil contamination with BPA can occur through the application of sewage sludge as fertilizer, irrigation with treated wastewater, and leachate from landfills researchgate.net. Once in the soil, BPA is considered relatively immobile due to its tendency to adsorb to soil particles, a process influenced by the organic matter content nih.gov. It is estimated that approximately 25% of environmental BPA is found in soil mdpi.com.

Sediment: BPA is also detected in sediments of rivers and marine environments nih.govmdpi.com. Due to its moderate hydrophobicity, it can partition from the water column to the sediment. In North American freshwater and marine sediments, 50th percentile concentrations were 0.7 ng g-1 dry weight (dw) and 1.0 ng g-1 dw, respectively. In Europe, these values were 7.0 ng g-1 dw in freshwater sediment and <0.03 ng g-1 dw in marine sediment researchgate.net. An estimated 23% of environmental BPA resides in sediments mdpi.com.

Air: The presence of Bisphenol A in the atmosphere is generally low due to its low volatility nih.govresearchgate.net. However, it can be associated with airborne particulate matter and has been detected in both indoor and outdoor air nih.gov. The primary atmospheric degradation pathway is rapid photo-oxidation, leading to a short half-life in the air of about 0.2 days nih.gov.

Interactive Data Table: Environmental Distribution of Bisphenol A

Environmental CompartmentEstimated Percentage of Total BPAKey Distribution Pathways
Water & Suspended Solids52%Industrial and wastewater effluents
Soil25%Sewage sludge application, landfill leachate
Sediment23%Partitioning from water column
Air<1%Association with particulate matter

Degradation and Transformation Pathways

The environmental persistence of this compound is largely determined by its degradation and transformation into other compounds. These processes can be categorized into abiotic and biotic mechanisms.

Abiotic degradation involves non-biological processes that break down chemical compounds. For this compound, hydrolysis and photolysis are key abiotic degradation pathways.

Hydrolysis: It is anticipated that this compound will undergo hydrolysis in the aquatic environment to yield Bisphenol A (BPA) and acetic acid. Studies on related compounds, such as bisphenol A dimethacrylate (Bis-DMA), have shown that hydrolysis can lead to the formation of BPA nih.govresearchgate.net. The rate of hydrolysis is influenced by factors such as pH and temperature. For instance, the hydrolysis of bisphenol A diglycidyl ether (BADGE), another BPA derivative, has half-lives that decrease with increasing temperature, ranging from 11 days at 15°C to 1.4 days at 40°C at a pH of 7 nih.gov.

Photolysis: Photolysis, or photodegradation, is the breakdown of compounds by light. The photodegradation of BPA, and by extension its diacetate derivative, can occur through direct absorption of light or indirect processes involving other light-absorbing substances in the environment nih.gov. The photolysis of BPA-based polycarbonates can lead to the formation of various photoproducts through a process known as the photo-Fries rearrangement dtic.milbohrium.com. In natural waters, indirect photolysis is often the primary transformation pathway for BPA nih.gov. The presence of natural water components like humic acid, nitrates, and iron ions can significantly impact the rate of photodegradation nih.gov.

Biotic degradation, primarily carried out by microorganisms, is a crucial pathway for the removal of Bisphenol A and its derivatives from the environment. A wide range of bacteria, fungi, and algae have been shown to metabolize BPA osti.gov.

Numerous bacterial species isolated from various environments, including soil, sediment, and wastewater, have demonstrated the ability to degrade BPA nih.govnih.gov. Pseudomonas species are among the most commonly identified bacteria capable of BPA degradation researchgate.net. Some bacteria can utilize BPA as a sole source of carbon and energy. For instance, a strain of Pseudomonas putida was found to degrade 97% of BPA within four days nih.gov. The degradation rates can be influenced by environmental conditions such as pH and the presence of other organic compounds nih.gov. Biofilms, which are communities of microorganisms attached to surfaces, can also significantly accelerate the degradation of BPA in aquatic environments researchgate.net.

Fungi, particularly white-rot fungi, are effective in degrading BPA. These fungi produce extracellular enzymes, such as laccases and manganese peroxidases, which can oxidize a wide range of phenolic compounds, including BPA washington.edunih.gov. Fungal degradation can lead to the formation of various metabolites researchgate.net. Both ascomycetes and basidiomycetes have been shown to degrade BPA researchgate.net.

The enzymatic degradation of BPA is a key mechanism in both bacteria and fungi. In bacteria, enzymes like cytochrome P450 monooxygenase are involved in the initial steps of BPA transformation nih.gov. In fungi, extracellular enzymes like laccase and peroxidases play a critical role washington.edu. These enzymes catalyze the oxidation of BPA, initiating its breakdown into less complex and often less toxic compounds washington.edu.

Interactive Data Table: Microbial Degradation of Bisphenol A

Microorganism TypeKey Genera/Species InvolvedDegradation Mechanism
BacteriaPseudomonas, Sphingomonas, AcinetobacterUtilization as a carbon source, enzymatic degradation (e.g., cytochrome P450)
FungiWhite-rot fungi (e.g., Trametes versicolor)Extracellular enzymatic degradation (laccase, manganese peroxidase)

Identification of Degradation Products and Intermediates

The environmental degradation of this compound (BPA diacetate) primarily commences with the hydrolysis of its ester linkages. This initial step yields Bisphenol A (BPA) and acetic acid. The subsequent environmental fate of BPA diacetate is therefore intrinsically linked to the degradation pathways of BPA itself.

Once formed, Bisphenol A undergoes further transformation through various biotic and abiotic processes, leading to a range of intermediate products. The specific metabolites can vary depending on the environmental conditions and the microorganisms involved.

Bacterial Degradation Intermediates: Under aerobic conditions, bacteria play a significant role in breaking down BPA. Several common intermediates have been identified from the metabolism of BPA by various bacterial strains, including those from the Sphingomonas and Pseudomonas genera. nih.gov A major pathway involves the metabolism of BPA into 4-hydroxybenzoic acid and 4-hydroxyacetophenone, which are then further converted to biomass and carbon dioxide. ethz.chnih.gov Other identified bacterial-mediated degradation products include hydroquinone, p-hydroxybenzaldehyde, 2,3-bis(4-hydroxyphenyl)-1,2-propanediol, and p-hydroxyphenacylalcohol. researchgate.net

Fenton and Photodegradation Intermediates: Chemical oxidation processes, such as the photo-Fenton process, can also degrade BPA. These reactions, which involve highly reactive hydroxyl radicals, can lead to the formation of intermediates like phenol (B47542) and hydroquinone. nih.gove3s-conferences.org Further oxidation can result in mono- and dihydroxylated bisphenols and other aromatic compounds with a single benzene ring, such as hydroxybenzoaldehyde and 4-isopropyl-benzene-1,2-diol. mdpi.com

The table below summarizes the key degradation products and intermediates identified in the breakdown of BPA, the primary hydrolysis product of this compound.

Factors Influencing Degradation Rates (e.g., pH, temperature, oxygen availability)

The rate at which this compound and its primary degradation product, Bisphenol A (BPA), degrade in the environment is influenced by several key factors. These include pH, temperature, and the availability of oxygen.

pH: The pH of the environmental matrix significantly affects both the initial hydrolysis of the ester and the subsequent degradation of BPA. The hydrolysis of BPA-related esters is known to be catalyzed by both acidic and basic conditions. researchgate.netnih.gov For BPA, degradation rates can vary considerably with pH. For instance, in some chemical oxidation systems, the degradation rate increases as the pH becomes more alkaline (from pH 1.83 to 11.41). mdpi.com Conversely, other studies have shown faster removal at a lower pH of 3 compared to higher pH values. researchgate.net Leaching, a precursor to degradation in some contexts, is also enhanced at a basic pH. nih.gov

Temperature: Temperature influences the kinetics of degradation reactions. Higher temperatures generally accelerate the rate of both chemical and biological degradation processes. nih.gov Studies on the leaching of BPA from polycarbonate, which can be seen as a proxy for its availability for degradation, show that migration increases exponentially at higher temperatures (e.g., above 40°C and 80°C). consensus.appchemrxiv.org Fenton oxidation of BPA also shows an increased degradation effect with a rise in temperature. e3s-conferences.org Conversely, sorption to sediment, which can reduce the availability of a compound for degradation, has been observed to increase with a decrease in temperature. nih.gov

Oxygen Availability: The presence or absence of oxygen is one of the most critical factors determining the fate of BPA. Under aerobic (oxygen-present) conditions, BPA is readily biodegradable, with reported half-lives of 2.5 to 4 days in acclimated waters. washington.edunih.gov Numerous aerobic bacterial strains have been shown to efficiently degrade BPA. nih.gov In stark contrast, under anaerobic (oxygen-absent) conditions, the degradation of BPA is significantly slower and may not occur at all. nih.govwashington.edu While some studies show that certain bisphenols can be degraded anaerobically, the process is often characterized by long lag periods and slower rates compared to aerobic degradation. iwaponline.comnih.gov

The following table details the influence of these environmental factors on degradation.

Sorption and Leaching Characteristics in Environmental Matrices

The environmental mobility and bioavailability of this compound are governed by its sorption and leaching characteristics, which are closely related to those of its main degradation product, Bisphenol A (BPA).

Sorption: Sorption describes the process by which a chemical adheres to solid particles, such as soil or sediment. This process is a primary factor controlling the fate and transport of organic pollutants in the environment. researchgate.net For BPA, sorption is strongly correlated with the organic carbon content of the soil or sediment. researchgate.netresearchgate.net Soils and sediments with higher organic matter tend to exhibit greater sorption of BPA. nih.govresearchgate.net

The sorption behavior of BPA can often be described by a linear sorption isotherm, indicating a partitioning process between the aqueous phase and the organic matter in the solid phase. nih.govresearchgate.net The solid-water distribution coefficient (Kd) is a measure of this partitioning. Studies have shown that Kd values for BPA can range from 1.2 to 8.54 L/kg in various soils and sediments. nih.govresearchgate.net The organic carbon-normalized partition coefficient (Koc), which accounts for the organic carbon content, is also used to describe sorption. nih.gov

Leaching: Leaching is the process by which chemicals move through the soil profile with water. Compounds with low sorption potential are more prone to leaching, which can lead to the contamination of groundwater. Research indicates that soils with low organic carbon and clay content pose a higher risk for BPA mobility and leaching. researchgate.net The application of soil amendments like biochar has been shown to significantly increase the sorption of BPA, thereby reducing the cumulative amount that is leached. researchgate.net

The table below presents sorption coefficient data for Bisphenol A in different environmental matrices.

Toxicological and Ecotoxicological Research on Bisphenol a Diacetate

In Vitro Toxicological Investigations

There is a lack of specific research on the in vitro toxicological effects of Bisphenol A diacetate. Consequently, the following sub-sections cannot be detailed:

In Vivo Toxicological Studies in Model Organisms

Similarly, there is a significant gap in the scientific literature concerning in vivo toxicological studies of this compound in any model organisms. Research on its systemic effects, developmental and reproductive toxicity, neurotoxicity, or carcinogenicity has not been identified.

Due to the absence of research data for this compound, no data tables or detailed research findings can be presented.

Developmental and Reproductive Effects

No specific studies on the developmental and reproductive effects of this compound were found.

Neurobehavioral and Neuroendocrine Disruptions

No specific studies on the neurobehavioral and neuroendocrine disruptions caused by this compound were found.

Metabolic and Endocrine System Alterations (e.g., obesity, glucose metabolism, thyroid function)

No specific studies on the metabolic and endocrine system alterations induced by this compound were found.

Carcinogenesis and Tumorigenesis Studies

No specific studies on the carcinogenesis and tumorigenesis of this compound were found.

Immunotoxicity and Immune System Function

No specific studies on the immunotoxicity and effects on the immune system of this compound were found.

Transgenerational Effects

No specific studies on the transgenerational effects of this compound were found.

Ecotoxicological Assessments in Aquatic and Terrestrial Ecosystems

No specific studies on the ecotoxicological effects of this compound in aquatic or terrestrial ecosystems were found.

Effects on Aquatic Organisms (e.g., fish, invertebrates)

Bisphenol A is recognized as an environmental contaminant with the ability to affect the growth, reproduction, and development of aquatic life. greenspec.co.uk Fish appear to be among the most sensitive freshwater organisms to BPA exposure. greenspec.co.uk Evidence of endocrine-related effects in fish, aquatic invertebrates, amphibians, and reptiles has been documented at environmentally relevant concentrations that are lower than those causing acute toxicity. greenspec.co.uk

For aquatic invertebrates, the 96-hour median lethal concentrations (LC50) for BPA range from 0.96 to 2.70 mg/L. nih.gov In fish, BPA generally shows lower acute toxicity, with 96-hour LC50 values reported between 6.8 and 17.9 mg/L. nih.gov However, the primary concern with BPA lies in its endocrine-disrupting capabilities at much lower, chronic exposure levels. nih.govwaterquality.gov.au

Reported effects of BPA on various aquatic organisms include:

Fish: Inhibition of gonadal growth, induction of vitellogenin (an egg yolk precursor protein) in males, testicular cell apoptosis, reduced spermatogenesis, embryonic deformities, and intersex conditions. waterquality.gov.au

Invertebrates: Premature larval metamorphosis, developmental inhibition, delayed larval emergence, altered sex ratios, and reduced feeding behavior. waterquality.gov.au

Studies have shown that even low-level exposure to BPA, especially during sensitive life stages, can lead to lasting changes in hormonal, developmental, or reproductive functions. waterquality.gov.au For instance, concentrations below 1 µg/L have been reported to cause effects in some marine species. waterquality.gov.au

Interactive Data Table: Acute Toxicity of Bisphenol A in Aquatic Organisms
Organism TypeSpeciesEndpoint (LC50)Concentration Range (mg/L)Exposure Time
Invertebrate Various96-hour0.96 - 2.7096 hours
Fish Various96-hour6.8 - 17.996 hours
Amphibian Embryos96-hour4.6 - 6.896 hours
Amphibian Juveniles96-hour0.50 - 1.496 hours

Data sourced from multiple studies on Bisphenol A. nih.govunibo.it

Effects on Terrestrial Organisms and Soil Microbiomes

Bisphenol A can enter the terrestrial environment through various pathways, including the disposal of plastic, paper, and metal waste in landfills. greenspec.co.uk Once in the soil, the majority of BPA (78% to 99.3%) tends to remain fixed to soil particles. ucs.br The persistence and degradation of bisphenols in soil are influenced by both abiotic and biotic factors, including soil properties and the diversity of the soil microbiome. nih.gov

BPA exposure can significantly disrupt soil homeostasis. nih.gov Research on the impact of bisphenols on soil microorganisms has shown varied effects. For example, BPA has been observed to alter the structural composition of bacterial communities, favoring Proteobacteria over Actinobacteria or Bacteroidetes. mdpi.com Fungi, however, have shown adverse effects in terms of abundance and ecophysiological diversity upon exposure to BPA. mdpi.com

In a comparative study, Bisphenol F (BPF) was found to be the most toxic to the soil microbiome, followed by Bisphenol S (BPS), with BPA having the weakest impact on microorganism count. nih.gov BPF exhibited inhibitory effects on populations of organotrophic bacteria, cellulolytic bacteria, copiotrophic bacteria, ammonifying bacteria, and Arthrobacter sp. at concentrations of 100 mg per kg of soil. nih.gov

The effects on soil enzyme activity are also notable. High doses of BPA (1000 mg/kg of soil) have been shown to depress the activity of key enzymes such as dehydrogenases, urease, acid phosphatase, and β-glucosidase, while increasing the activity of alkaline phosphatase and arylsulfatase. mdpi.com Considering the impact on soil biochemical activity, the negative effects of these compounds have been ranked as BPS > BPF > BPA. nih.gov

Comparative Toxicology with Bisphenol A and its Alternatives

The increasing regulation and public concern surrounding BPA have led to its replacement with various chemical analogs. nih.gov However, many of these alternatives have similar chemical structures to BPA and may exert similar or even greater toxicological effects. nih.gov

Structure-Activity Relationships in Bisphenol Analogs

The biological activity of bisphenol analogs is closely tied to their molecular structure. Key structural features that determine the estrogenic and anti-androgenic activities of these compounds include:

Phenolic Hydroxyl Groups: The 4-hydroxyl group on the phenyl rings is considered a critical requirement for hormonal activities. nih.gov

Bridging Carbon/Group: The nature of the group connecting the two phenol (B47542) rings significantly influences the compound's activity.

Substituents on Phenyl Rings: Substituents at the 3 and 5 positions of the phenyl rings can markedly affect the hormonal activities of the compound.

For instance, research has shown that Tetrachlorobisphenol A (TCBPA) exhibits higher estrogenic activity than BPA, while compounds like 2,2-diphenylpropane (B1583060) show little to no activity. nih.gov In terms of anti-androgenic effects, Tetramethylbisphenol A (TMBPA) has demonstrated the highest antagonistic activity, followed by Bisphenol AF (BPAF), Bisphenol AD (BPAD), Bisphenol B (BPB), and BPA. nih.gov

Lipophilicity (the ability of a compound to dissolve in fats, oils, and lipids) is another crucial factor. An inverse correlation has been observed between the lipophilicity of BPA alternatives and their IC50 values (a measure of inhibitory concentration), suggesting that greater lipophilicity can lead to stronger inhibitory effects on certain enzymes.

Assessment of "BPA-Free" Alternatives

The term "BPA-free" does not inherently guarantee safety, as the replacement compounds can also be bisphenol analogs with potential health and environmental risks. nih.gov Early toxicological evaluations of some BPA alternatives suggest they may have adverse effects, emphasizing the need for thorough assessment to prevent "regrettable substitutions."

Several common BPA alternatives have been studied for their toxicological profiles:

Bisphenol S (BPS): BPS has been shown to possess endocrine-disrupting potential similar to BPA, promoting estrogenic and anti-androgenic activity. nih.gov It can also induce oxidative stress and interfere with the immune response in organisms like zebrafish larvae. nih.gov

Bisphenol F (BPF): BPF has demonstrated estrogenic, androgenic, and thyroidogenic properties. nih.gov It can also induce immune responses and oxidative stress in fish. nih.gov

Bisphenol AF (BPAF): BPAF is reported to have more potent toxicity in some cell studies, binding more strongly to estrogen receptors and having a greater effect on gene expression compared to BPA. nih.gov

These findings highlight that many BPA alternatives are not necessarily safer and can exhibit similar or different toxicological effects. nih.gov The structural similarity among bisphenol analogs often leads to comparable biological activities, underscoring the importance of evaluating these compounds as a class rather than on an individual basis.

Interactive Data Table: Comparative Toxicity of BPA and its Analogs
CompoundReported EffectsPotency Compared to BPA (in specific assays)
Bisphenol A (BPA) Endocrine disruption (estrogenic, anti-androgenic), reproductive and developmental toxicity. nih.govBaseline
Bisphenol S (BPS) Estrogenic activity, anti-androgenic activity, oxidative stress, immune response interference. nih.govGenerally considered to have similar or slightly lower estrogenic activity. nih.gov
Bisphenol F (BPF) Estrogenic, androgenic, and thyroidogenic properties; induces oxidative stress and immune response. nih.govEstrogenic activity can be similar to or slightly less than BPA. nih.gov
Bisphenol AF (BPAF) Potent estrogen receptor binding, neurotoxic and genotoxic potential. nih.govConsidered more potent in some estrogenic and toxicological assays. nih.gov
Tetrachlorobisphenol A (TCBPA) High estrogenic activity.Higher estrogenic activity. nih.gov
Tetramethylbisphenol A (TMBPA) High anti-androgenic activity.Higher anti-androgenic activity. nih.gov

This table provides a summary of findings from various toxicological studies and the relative potency can vary depending on the specific biological endpoint being measured.

Remediation and Mitigation Strategies for Bisphenol a Diacetate Contamination

Biological Treatment Approaches

Biological treatments leverage natural processes to break down contaminants like BPA into less harmful substances. These methods are often considered cost-effective and environmentally friendly compared to conventional chemical and physical techniques. researchgate.netresearchgate.net

Bioremediation utilizes the metabolic capabilities of microorganisms to degrade environmental pollutants. Numerous studies have isolated and identified bacterial and fungal strains capable of breaking down BPA. Biodegradation is considered a convenient, economical, and safe method for addressing BPA contamination. researchgate.net

Bacteria, in particular, have been extensively studied for their ability to degrade BPA. researchgate.net Strains of Pseudomonas, Enterobacter, Klebsiella, and Pantoea have demonstrated significant BPA removal potential. nih.gov For example, one study isolated ten bacterial strains from desert soils that exhibited BPA removal rates ranging from 36% to 97% in a mineral salt medium. nih.gov The strain Pseudomonas putida G320 showed the highest removal rate, degrading 97% of a 1 mM BPA solution within four days. nih.gov The degradation process often involves the breakdown of BPA into several metabolic intermediates. duke.edu The effectiveness of bioremediation can be influenced by the ability of introduced microbial strains to survive and compete with indigenous microorganisms in the contaminated environment. nih.gov

Fungi, especially those that produce extracellular enzymes like laccase, have also been employed for BPA degradation. nih.govresearchgate.net The enzyme laccase from the fungus Trametes versicolor has been effectively used to transform BPA. In one study, a laccase-based nanoemulsion was able to convert 94% of BPA within two hours of treatment. nih.gov Fungal degradation can, however, produce toxic metabolites such as p-isopropenyl phenol (B47542) and 4-ethyl-2-methoxyphenol. researchgate.net

Table 1: Research Findings on Bioremediation of Bisphenol A using Microorganisms

Microorganism Type Initial BPA Concentration Degradation/Removal Efficiency Duration Reference
Pseudomonas putida (Strain G320) Bacterium 1 mM 97% 4 days nih.gov
Acclimated Microcosm Bacteria 10 mg/L 100% 28 hours duke.edu
Sphingomonas bisphenolicum (Strain AO1) Bacterium 100 mg/L ~100% 10 hours nih.gov
Trametes versicolor Laccase Fungus (Enzyme) Not specified 94% 2 hours nih.gov
River Sediment Microorganisms Bacteria 10 mg/L 100% 30 days nih.gov

Phytoremediation is an environmental remediation strategy that uses plants to remove, detoxify, or immobilize contaminants from soil and water. researchgate.net This approach is regarded as an eco-friendly and low-cost method for cleaning up polluted environments. nih.gov Several aquatic and terrestrial plants have been investigated for their ability to remediate BPA.

Submerged macrophytes, such as Ceratophyllum demersum and Myriophyllum spicatum, have demonstrated a significant capacity for BPA removal from lake water. In one experiment, the addition of these plant seedlings greatly enhanced BPA removal, achieving 100% removal at an initial concentration of 0.5 mg/L within three days. nih.gov Ceratophyllum demersum was identified as a particularly promising candidate due to its high efficiency and tolerance to BPA pollution. nih.gov Enzymes within the plants, like peroxidase and polyphenol oxidase, are believed to play a role in the biodegradation of BPA. nih.gov

The water fern Pistia stratiotes has also been identified as a promising phytoremediator for BPA. Studies have shown efficient and rapid BPA remediation, with 51% to 71% uptake within 24 hours. researchgate.net The plant was observed to accumulate BPA in its roots and transfer the excess to its shoots. However, the plant's defense mechanisms were weakened under exposure to higher BPA concentrations. researchgate.net Algae, such as Chlorella pyrenoidosa, have also been shown to be effective, with one study reporting an 86.36% removal rate of BPA from an aqueous solution. isef.net

Table 2: Research Findings on Phytoremediation of Bisphenol A

Plant/Algae Species Initial BPA Concentration Removal/Uptake Efficiency Duration Key Finding Reference
Pistia stratiotes Not specified 51%–71% uptake 24 hours Efficiency is concentration-dependent. researchgate.net
Ceratophyllum demersum 0.5 mg/L 100% 3 days Showed greater efficiency and tolerance than M. spicatum. nih.gov
Myriophyllum spicatum 0.5 mg/L 100% 3 days Growth was inhibited at higher BPA concentrations (10.0 mg/L). nih.gov
Chlorella pyrenoidosa Not specified 86.36% Not specified Algae culture demonstrated high effectiveness in BPA removal. isef.net

Physicochemical Treatment Processes

Physicochemical treatments involve the use of physical and chemical processes to remove or degrade contaminants. These methods, including advanced oxidation, adsorption, and membrane separation, are often highly effective for treating water contaminated with BPA. mdpi.com

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). e3s-conferences.org AOPs such as UV/H₂O₂, UV/O₃, and photo-Fenton systems are recognized for their high efficiency and cost-effectiveness in decomposing BPA. nih.govmdpi.com

The Fenton reaction, which uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate powerful hydroxyl radicals, is a prominent AOP for BPA degradation. e3s-conferences.org Studies have shown that the Fenton process can effectively break the chemical bonds of the BPA molecule, oxidizing it into smaller organic molecules and eventually mineralizing it into carbon dioxide and water. e3s-conferences.org The efficiency of the process is influenced by parameters such as pH, temperature, and the ratio of H₂O₂ to Fe²⁺. Optimal degradation is typically achieved under acidic conditions (pH 3-4). e3s-conferences.orgmdpi.com One study achieved complete oxidation of BPA within 30 minutes at a temperature of 60°C and a pH of 3. mdpi.com

Other AOPs have also proven effective. For instance, a degradation of up to 95% of 75 ppm BPA was achieved using a surface-functionalized polyacrylonitrile (B21495) (PAN) fiber catalyst with H₂O₂ at pH 3 for 2 hours. mdpi.com These processes are considered promising for eliminating persistent organic pollutants where biological treatments may be hindered by the toxicity of the compound. mdpi.com

Table 3: Research Findings on Advanced Oxidation Processes for Bisphenol A Degradation

AOP Method Catalyst/Reagents Key Conditions Degradation Efficiency Duration Reference
Fenton Process Fe²⁺ / H₂O₂ pH 3.5, C(H₂O₂)/C(Fe²⁺) ratio of 10 High Not specified e3s-conferences.org
Heterogeneous Fenton PAN fiber catalyst / H₂O₂ pH 3, 20°C 95% 2 hours mdpi.com
Heterogeneous Fenton PAN fiber catalyst / H₂O₂ pH 3, 60°C 100% < 30 minutes mdpi.com

Adsorption is a widely used physicochemical process for removing pollutants from water due to its simplicity, cost-effectiveness, and high efficiency. researchgate.net The process involves the accumulation of the contaminant (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials have been investigated for the adsorptive removal of BPA. nih.gov

Carbon-based materials are among the most effective adsorbents for BPA. Activated carbon, with its high surface area, and carbon nanotubes have demonstrated high removal rates. mdpi.comresearchgate.net The adsorption capacity of activated carbon can be enhanced through surface modifications, such as impregnation with substances like AlCl₃ or Fe₃O₄. mdpi.com Other materials studied include magnetic biochar, clays, zeolites, and various polymers. mdpi.comnih.govmdpi.com The mechanisms for BPA adsorption can include hydrophobic interactions, hydrogen bonding, and π–π interactions between the BPA molecule and the adsorbent surface. mdpi.comresearchgate.net

The effectiveness of adsorption is dependent on factors such as the adsorbent's properties (surface area, functional groups), solution pH, and temperature. researchgate.netmdpi.com For example, a study using polyethylene (B3416737) meshes grafted with an amino group-containing monomer found that the maximum adsorption capacity was achieved at a pH of 8.0. mdpi.com

Table 4: Adsorption Capacities of Various Adsorbents for Bisphenol A

Adsorbent Material Type Adsorption Capacity (mg/g) Key Conditions Reference
Carbon Nanotubes Carbon-based >250 Not specified researchgate.net
Magnetic Biochar Carbon-based Not specified Not specified mdpi.com
Polydopamine-Carbon (PDA-C) Composite Polymer/Carbon Composite High Not specified mdpi.com
Magnetic Beads with BPA-binding Peptides Functionalized Polymer 8.6 Not specified nih.gov
Polyethylene-g-PDMAEMA Mesh Grafted Polymer High pH 8.0 mdpi.com

Membrane separation is considered a highly efficient method for the rapid removal of BPA from water. deswater.com Technologies such as nanofiltration (NF) and reverse osmosis (RO) are particularly effective, with studies reporting nearly complete removal of BPA from wastewater. mdpi.comresearchgate.net

The separation mechanism in NF and RO membranes is primarily based on size exclusion (sieving) and electrostatic interactions. deswater.com Polyamide membranes have been shown to have a greater rejection of BPA compared to those made of cellulose (B213188) acetate (B1210297). researchgate.net In one study, a mixed matrix membrane composed of polyetherimide (PEI) and zeolitic imidazolate framework (ZIF-8) nanoparticles achieved a maximum BPA rejection of 94.1%. deswater.com Another investigation using liposome-coated NF membranes reported BPA rejection of 75.5% while maintaining high water permeability. researchgate.net

Polymer inclusion membranes (PIMs) have also been studied for the selective separation of phenolic compounds. A PIM using cellulose triacetate as a support was shown to be highly selective for Bisphenol A over other phenols like resorcinol, primarily due to the high affinity of BPA towards the carrier molecule in the membrane. cosmosscholars.com While highly effective, a major drawback for membrane technologies can be membrane fouling, which reduces performance over time. cosmosscholars.com

Table 5: Performance of Membrane Technologies for Bisphenol A Removal

Membrane Type Technology Material BPA Rejection/Removal Key Feature Reference
Mixed Matrix Membrane Nanofiltration 1% PEI/ZIF-8 94.1% Low fouling potential. deswater.com
Thin-film Nanocomposite (TFN) Nanofiltration DOPC liposomes-coated 75.5% High flux recovery ratio (96.53%). researchgate.net
Polymer Inclusion Membrane (PIM) Liquid Membrane Cellulose Triacetate (CTA) support High Selective for BPA over other phenols. cosmosscholars.com
Flat Supported Liquid Membrane (FSLM) Liquid Membrane Aliquat 336® in 2-octanol High Ionic liquid used as a carrier. mdpi.com

Integrated and Hybrid Remediation Systems for Bisphenol A Diacetate Contamination

A comprehensive review of scientific literature and research databases reveals a significant gap in the available information regarding integrated and hybrid remediation systems specifically targeting this compound. While extensive research exists for the parent compound, Bisphenol A (BPA), the diacetate derivative has not been the subject of similar remediation studies.

The current body of scientific knowledge on environmental remediation focuses heavily on the removal of BPA from various matrices, including water and soil. These studies often explore the efficacy of combining different treatment technologies—such as advanced oxidation processes with biological degradation or adsorption with photocatalysis—to enhance removal efficiency. nih.govcabidigitallibrary.orgelsevierpure.com The rationale behind these integrated approaches for BPA is to overcome the limitations of single-technology systems, leading to more complete and cost-effective remediation. nih.gov

However, specific research findings, detailed data, and case studies on the application of such integrated and hybrid systems for the remediation of this compound are not present in the available literature. Therefore, it is not possible to provide detailed research findings or data tables on the performance of combined remediation technologies for this specific compound. The absence of such information underscores a need for future research to explore and develop effective remediation strategies for this compound, which may present unique challenges and require tailored integrated solutions.

Research Gaps and Future Directions in Bisphenol a Diacetate Research

Elucidation of Specific Toxicological Mechanisms of Bisphenol A Diacetate

A primary research gap is the near-complete absence of studies on the specific toxicological mechanisms of this compound. While BPA is known to exert effects through various pathways, including receptor binding and oxidative stress, it is unknown if this compound shares these mechanisms or possesses a unique toxicological profile.

Key Research Gaps & Future Directions:

Receptor Binding Affinity: It is crucial to determine if this compound can bind to nuclear receptors, such as estrogen receptors (ERα and ERβ), androgen receptors, and thyroid hormone receptors, which are known targets of BPA. nih.govekb.eg Future studies should directly compare the binding affinities of this compound and BPA to these receptors.

Non-Receptor Mediated Pathways: Research on BPA has identified mechanisms beyond direct receptor binding, such as the disruption of enzyme activities and the modulation of immune and inflammatory responses. nih.govbohrium.com Investigations are needed to see if this compound induces similar effects, including its potential to generate reactive oxygen species (ROS), leading to cellular damage. ekb.eg

Metabolic Activation: It is plausible that this compound is metabolized in the body, potentially converting back to BPA or forming other active metabolites. Understanding its metabolic fate is a critical first step in elucidating its specific toxicological pathways.

Long-Term Exposure Studies and Chronic Effects

The chronic effects resulting from long-term exposure to this compound are entirely uncharacterized. For BPA, long-term studies in animal models have linked it to a range of adverse outcomes, including metabolic and cardiovascular issues. nih.govmedicalnewstoday.com

Key Research Gaps & Future Directions:

Chronic Toxicity Studies: There is a pressing need for well-designed, long-term animal studies that adhere to established toxicological testing guidelines. These studies should investigate a range of endpoints, including reproductive health, metabolic function, neurodevelopment, and carcinogenicity.

Dose-Response Relationship: Studies on BPA have highlighted the importance of investigating low-dose effects and non-monotonic dose-response curves. epa.gov Future research on this compound must incorporate a wide range of doses, particularly those relevant to potential human exposure levels, to accurately characterize its risk profile.

Transgenerational Effects: Given that some endocrine disruptors can have effects that span multiple generations, future long-term studies should be designed to assess the potential for transgenerational epigenetic inheritance of adverse health outcomes following exposure to this compound.

Research on Mixtures and Cumulative Effects with Other Environmental Contaminants

Humans are realistically exposed to a complex mixture of environmental chemicals, not just single compounds. Research has shown that the combined effects of chemicals like BPA and phthalates can be different from their individual effects, sometimes resulting in additive or synergistic toxicity. mdpi.comnih.gov

Key Research Gaps & Future Directions:

Mixture Toxicity Studies: There is a complete lack of data on how this compound interacts with other common environmental contaminants. Future research should prioritize investigating the combined effects of this compound with other bisphenols, phthalates, and other classes of endocrine-disrupting chemicals. mdpi.comnih.gov

Synergistic and Antagonistic Interactions: It is critical to determine whether the presence of other chemicals enhances (synergism) or diminishes (antagonism) the potential toxicity of this compound.

Real-World Exposure Scenarios: Studies should be designed to mimic realistic human exposure scenarios, using environmentally relevant concentrations of chemical mixtures to assess cumulative risks.

Enhanced Analytical Techniques for Complex Environmental and Biological Matrices

Reliable risk assessment depends on the ability to accurately measure a chemical's presence in various media. While numerous methods exist for detecting BPA, these techniques need to be specifically validated and optimized for this compound. researchgate.netnih.gov

Key Research Gaps & Future Directions:

Method Development and Validation: Robust analytical methods using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) need to be developed specifically for the quantification of this compound in complex samples such as human urine, blood, food, and environmental water. researchgate.netnih.govnih.gov

Handling Matrix Interference: A significant challenge in chemical analysis is overcoming interference from other components in the sample matrix. pocketdentistry.com Future research must focus on developing effective sample extraction, cleanup, and preconcentration techniques to ensure accurate and sensitive detection of this compound at low concentrations.

Metabolite Detection: Analytical methods should also be developed to detect potential metabolites of this compound in biological samples, which is crucial for understanding its biotransformation and toxicokinetics.

Comprehensive Risk Assessment Frameworks for this compound

Currently, no specific risk assessment framework exists for this compound. A comprehensive framework must be built upon reliable data from the research areas mentioned above. The approaches used for BPA provide a roadmap for this process. epa.govaist.go.jpnih.gov

Key Research Gaps & Future Directions:

Hazard Identification: The first step is to identify potential health hazards through toxicological studies, as outlined in section 7.1.

Exposure Assessment: Data on the presence of this compound in food, consumer products, and the environment are needed to estimate human exposure levels across different age groups. aist.go.jp

Dose-Response Assessment: Once toxicological effects are identified, studies must determine the relationship between the dose of this compound and the magnitude of the adverse effect.

Risk Characterization: Combining exposure and hazard data allows for the characterization of risk, often using methods like calculating a margin of exposure (MOE). aist.go.jp This framework must also consider the potential for low-dose effects and cumulative risks from co-exposure to other chemicals. exeter.ac.ukresearchgate.net

Sustainable Synthesis and End-of-Life Management of Materials Containing this compound

Assuming this compound is used in materials, its entire lifecycle must be considered from a sustainability perspective. This includes its synthesis and what happens to products containing it after their useful life.

Key Research Gaps & Future Directions:

Green Synthesis Routes: Research is needed to develop sustainable synthesis methods for this compound that minimize the use of hazardous reagents and energy consumption, aligning with the principles of green chemistry.

Recycling and Degradation: The potential for materials containing this compound to be recycled or to degrade safely in the environment is unknown. Future work should focus on developing recyclable polymer networks and exploring controlled degradation protocols, similar to efforts for next-generation bio-based polymers. digitellinc.commdpi.com

Leaching from Products: A critical area for investigation is the stability of this compound within polymer matrices and its potential to leach into the environment or food from consumer products, a major concern associated with BPA.

Q & A

Q. What is the role of acylation in enhancing the reactivity of Bisphenol A diacetate during polymerization?

this compound is synthesized via acylation of Bisphenol A (BPA) with acetic anhydride. This process replaces hydroxyl groups with acetyl groups, improving monomer solubility and reactivity during high-temperature polycondensation reactions. The acetylated form reduces side reactions (e.g., oxidation) and enables controlled polymerization kinetics, critical for synthesizing liquid crystal copolyesters with tailored dielectric properties .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation (e.g., distinguishing acetylated vs. hydroxyl groups).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify residual monomers.
  • Mass Spectrometry (MS) : For molecular weight determination and identification of degradation products.
  • Thermogravimetric Analysis (TGA) : To evaluate thermal stability, particularly in polymer matrices .

Q. How is this compound utilized in pharmaceutical research as a precursor?

this compound derivatives, such as 4,4'-(2-pyridylmethylene)bisphenol diacetate (Bisacodyl), are studied for their therapeutic applications. Research focuses on structure-activity relationships (SAR) to optimize pharmacological properties (e.g., laxative efficacy) while minimizing cytotoxicity. Synthesis routes often involve selective deacetylation or functional group modifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported dielectric properties of this compound-based polymers?

Discrepancies in dielectric loss values may arise from variations in polymerization conditions (e.g., temperature gradients, catalyst purity) or impurities in monomer batches. To address this:

  • Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., reaction time, stoichiometry).
  • Cross-Validation : Compare results across multiple analytical platforms (e.g., impedance spectroscopy vs. broadband dielectric spectroscopy).
  • Batch Consistency : Implement quality control protocols, such as accelerated stability testing, to ensure monomer reproducibility .

Q. What strategies optimize this compound as a co-monomer in flame-retardant liquid crystal polymers?

Advanced synthesis approaches include:

  • Co-monomer Selection : Pairing with halogen-free flame retardants (e.g., phosphazenes) to balance dielectric performance and fire resistance.
  • Reactive Blending : Incorporating this compound into copolyester backbones via melt polycondensation to enhance char formation during combustion.
  • In Situ Monitoring : Use real-time FTIR to track acetyl group consumption and adjust reaction kinetics .

Q. What methodological challenges arise when studying endocrine disruption effects of this compound metabolites?

Key challenges include:

  • Metabolite Identification : Use LC-MS/MS to distinguish between acetylated and deacetylated metabolites in biological matrices.
  • Dose-Response Complexity : Apply nonlinear regression models to account for non-monotonic effects observed in endocrine disruption assays.
  • Confounding Factors : Control for matrix effects (e.g., serum protein binding) in in vitro models using dialysis or solid-phase extraction .

Q. How can fluorescence-based assays improve detection limits for this compound in environmental samples?

Fluorescein diacetate (FDA) derivatives or aptamer-based probes enable sensitive detection via fluorescence anisotropy or quenching. For example:

  • Aptamer Functionalization : Label DNA aptamers with fluorophores (e.g., FITC) to achieve sub-ppb detection in water samples.
  • Microfluidic Integration : Couple fluorescence detection with chip-based systems for high-throughput screening .

Q. What systematic review frameworks are effective for synthesizing toxicological data on this compound?

Adopt PRISMA guidelines with PICOS criteria:

  • Population/Problem : Human/animal models exposed to this compound.
  • Intervention/Exposure : Dose ranges and administration routes.
  • Comparator : Untreated controls or alternative bisphenols (e.g., BPS, BPF).
  • Outcome : Endocrine disruption endpoints (e.g., hormone receptor binding).
  • Study Design : Prioritize longitudinal studies and meta-analyses to address data heterogeneity .

Methodological Notes

  • Experimental Design : Use D-optimal designs for optimizing biological assays (e.g., ROS detection in blood cells) to minimize resource-intensive trials .
  • Data Interpretation : Apply Bayesian statistics to reconcile conflicting results in toxicity studies, incorporating prior knowledge from structurally analogous compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.